

Marinobufagenin structure and chemical properties

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Compound of Interest

Compound Name: *Marinobufagenin*

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An In-depth Technical Guide to **Marinobufagenin**: Structure, Properties, and Mechanism of Action

Introduction

Marinobufagenin (MBG) is a cardiotonic steroid of the bufadienolide class, originally isolated from the venom of toad species such as *Bufo marinus* (*Rhinella marina*).^{[1][2]} It is also recognized as an endogenous compound in mammals, including humans, where its levels are associated with conditions like preeclampsia, myocardial infarction, and kidney failure.^[1] MBG is a potent vasoconstrictor and a highly specific inhibitor of the alpha-1 ($\alpha 1$) isoform of the sodium-potassium adenosine triphosphatase (Na^+/K^+ -ATPase) enzyme, which is the predominant isoform in the vascular wall and kidneys.^{[1][3]} This dual role in natriuresis and vasoconstriction, coupled with its involvement in complex cell signaling pathways, makes MBG a molecule of significant interest in cardiovascular and renal disease research. This guide provides a detailed overview of its chemical structure, properties, biological activity, and the experimental methodologies used for its study.

Chemical Structure and Properties

Marinobufagenin is a steroid derivative characterized by a C17 δ -lactone ring, which distinguishes bufadienolides from cardenolides (which have a five-membered ring). The core structure is a C24 steroid.

Table 1: Chemical Identity and Properties of **Marinobufagenin**

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₃₂ O ₅	
Molecular Weight	400.5 g/mol	
IUPAC Name	5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.0.0 ² ,4.0 ² ,7.0 ¹ _{1,16}]octadecan-6-yl]pyran-2-one	
CAS Number	470-42-8	
InChI Key	JMNQTHQLNRILMH-OBGGIPBRSA-N	
SMILES	<chem>O[C@H]1CC[C@@]2(C)--INVALID-LINK--(O)C1</chem>	
Solubility	DMF: 3 mg/ml; DMF:PBS (pH 7.2) (1:8): 0.1 mg/ml; Ethanol: 1 mg/ml	
UV max	297 nm	
Class	Bufadienolide, Steroid	

Biological Activity and Mechanism of Action

MBG's primary molecular target is the Na⁺/K⁺-ATPase pump. Its high affinity for the α1 isoform makes its effects particularly relevant in the kidney and vascular smooth muscle. The binding of MBG to the pump leads to two distinct downstream consequences: an "ionic" pathway that directly results from altered ion transport and a "signaling" pathway that involves the pump acting as a signal transducer.

Ionic Pathway: Vasoconstriction

Inhibition of Na⁺/K⁺-ATPase in vascular smooth muscle cells leads to an increase in intracellular sodium concentration. This elevation alters the electrochemical gradient, causing the Na⁺/Ca²⁺-exchanger to operate in reverse, which increases the influx of calcium ions into the cell. The resulting rise in intracellular calcium concentration triggers smooth muscle contraction and vasoconstriction.

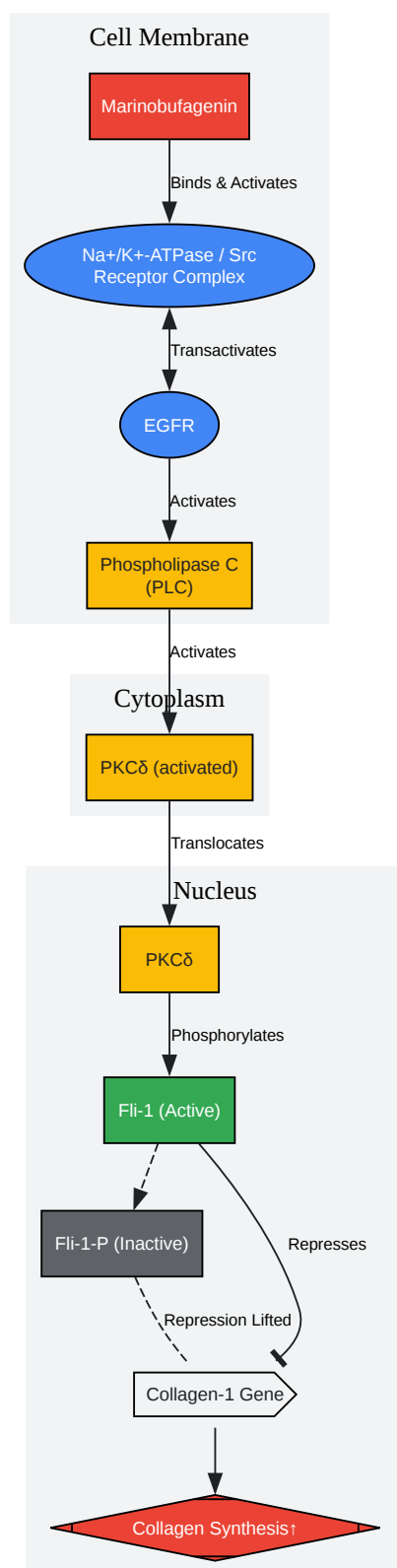


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Diagram 1. Ionic pathway of MBG-induced vasoconstriction.

Signaling Pathway: Profibrotic Effects

Beyond ion transport inhibition, the binding of MBG to the Na⁺/K⁺-ATPase initiates a signaling cascade. The Na⁺/K⁺-ATPase/Src/EGFR complex can act as a signal transducer. This leads to the activation of Phospholipase C (PLC) and subsequently Protein Kinase C delta (PKCδ), which translocates to the nucleus. In the nucleus, PKCδ phosphorylates Fli-1 (Friend leukemia integration 1 transcription factor), a negative regulator of collagen synthesis. This phosphorylation relieves Fli-1's repression of the collagen-1 promoter, leading to increased procollagen expression and ultimately contributing to tissue fibrosis, a hallmark of cardiovascular aging and chronic kidney disease.



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Diagram 2. Profibrotic signaling pathway initiated by **Marinobufagenin**.

A separate signaling axis, the Src/Akt/mTOR pathway, has also been identified. In normal cardiac myocytes, MBG activates this survival pathway, protecting cells from apoptosis. However, in cells with reduced Na⁺/K⁺-ATPase expression, MBG fails to activate this pathway, leading to apoptosis via caspase-9 activation.

Quantitative Bioactivity Data

MBG's inhibitory activity is most pronounced on the $\alpha 1$ isoform of Na⁺/K⁺-ATPase, which is significantly more resistant to inhibition by other cardiac glycosides like ouabain in rodents.

Table 2: IC₅₀ Values for **Marinobufagenin**

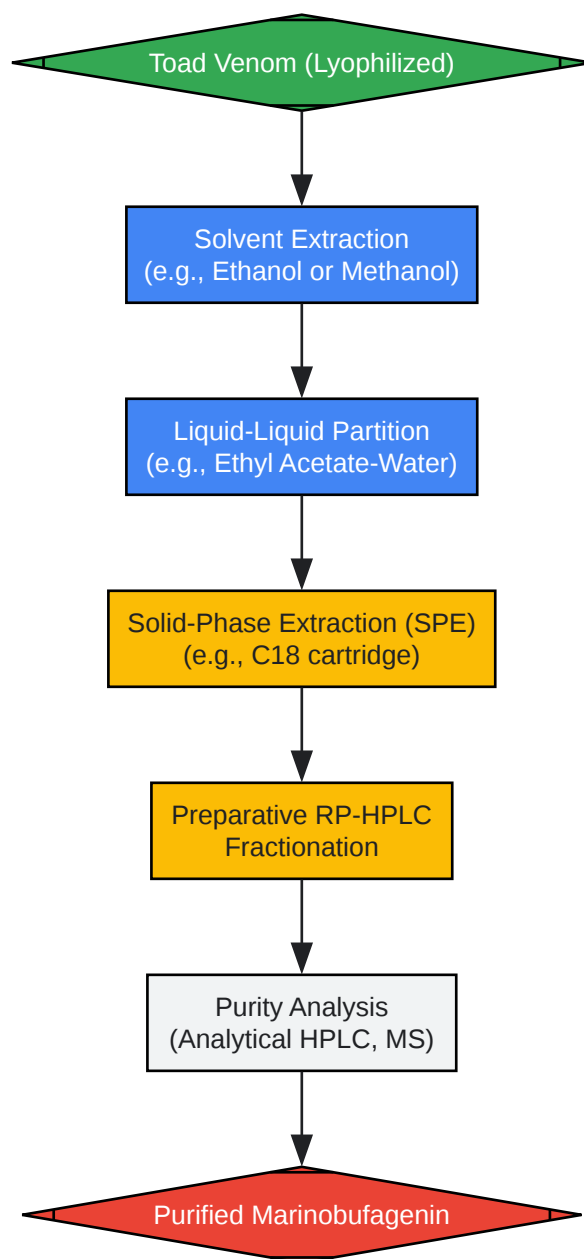
Target Enzyme / System	IC ₅₀ Value	Comments	Reference(s)
$\alpha 1$ Na ⁺ /K ⁺ ATPase subunit	78 nM	High affinity for the primary isoform in kidneys.	
Rat Kidney Na ⁺ /K ⁺ -ATPase	70 nmol/L	For comparison, ouabain IC ₅₀ was 248 μ mol/L on the same enzyme.	
$\alpha 1$ S-Na,K-ATPase (Ouabain-Sensitive)	0.8 μ M	Similar to digoxin (1.2 μ M) and ouabain (2.0 μ M) on this isoform.	
$\alpha 1$ R-Na,K-ATPase (Ouabain-Resistant)	No inhibition	No inhibition observed at concentrations up to 500 μ M.	

Experimental Protocols

Isolation and Purification of Marinobufagenin from Toad Venom

A common source for MBG is the venom of the *Rhinella marina* (formerly *Bufo marinus*) toad. Solid-phase extraction combined with HPLC is a preferred method due to its higher yield and

efficiency compared to older techniques like preparative TLC.



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